R-96544

Descripción

Propiedades

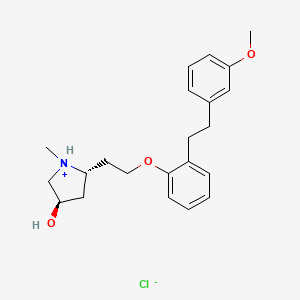

IUPAC Name |

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKRSTJUAQEATQ-GZJHNZOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

R-96544: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) extensively implicated in a variety of physiological and pathological processes within the central nervous system and periphery. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This compound is the active metabolite of the prodrug R-102444 and has demonstrated significant potential in preclinical models of pancreatitis and peripheral vascular disease.[1][2]

Core Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and inhibiting the 5-HT2A receptor.[3][4] The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway.[1] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to the diverse physiological roles of the 5-HT2A receptor.

By acting as an antagonist, this compound blocks the binding of serotonin to the 5-HT2A receptor, thereby preventing the initiation of this intracellular signaling cascade. This blockade of 5-HT-induced signaling is the fundamental mechanism underlying the observed pharmacological effects of this compound, which include inhibition of platelet aggregation and pressor responses.[3][4]

Signaling Pathway of 5-HT2A Receptor and Inhibition by this compound

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| 5-HT2A | 1.6 |

Ki (Inhibition Constant) represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.[3][4]

Table 2: Functional Antagonism (IC50) of this compound at Various Receptors

| Receptor/Target | IC50 (nM) |

| 5-HT2 | 2.2 |

| α1-adrenergic | 310 |

| D2 dopamine | 2400 |

| 5-HT1 | 3700 |

| 5-HT3 | > 5000 |

| β-adrenergic | > 5000 |

IC50 (Half-maximal inhibitory concentration) represents the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist. These values highlight the selectivity of this compound for the 5-HT2 receptor family, with significantly lower potency at other receptor types.[3][4]

Detailed Experimental Protocols

The characterization of this compound as a 5-HT2A receptor antagonist involves several key experimental methodologies. Below are detailed protocols for the primary in vitro assays used to determine its pharmacological profile.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [3H]ketanserin.

-

Test Compound: this compound hydrochloride.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, [3H]ketanserin, and varying concentrations of this compound in the assay buffer. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.

Objective: To determine the IC50 of this compound in a cell-based functional assay.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Assay plates (e.g., black-walled, clear-bottom 96-well plates).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-HT2A agonist (e.g., serotonin).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with kinetic reading capability.

Protocol:

-

Cell Plating: Seed the cells into the assay plates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate to allow the dye to enter the cells.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading and inject a pre-determined concentration of the 5-HT2A agonist (typically an EC80 concentration) into the wells.

-

Data Acquisition: Record the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data relative to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Calcium Flux Assay

Preclinical Applications and Therapeutic Potential

Studies have investigated the effects of this compound and its prodrug, R-102444, in various animal models, providing insights into its potential therapeutic applications.

-

Peripheral Vascular Disease: this compound has been shown to relax 5-HT-precontracted rat caudal artery in a concentration-dependent manner.[2] The oral administration of its prodrug, R-102444, resulted in a significant inhibition of platelet aggregation and prevented the progression of peripheral vascular lesions in rat models.[2] These findings suggest a potential role for 5-HT2A receptor antagonists in the treatment of peripheral vascular diseases.

-

Pancreatitis: In experimental models of acute and chronic pancreatitis in rats and mice, R-102444 and this compound demonstrated protective effects. They reduced serum amylase and lipase activities and attenuated pancreatic necrosis, inflammation, and vacuolization.[1] These results indicate a possible involvement of 5-HT2A receptors in the pathogenesis of pancreatitis and suggest a therapeutic potential for 5-HT2A antagonists in this condition.

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist. Its mechanism of action is centered on the competitive inhibition of the Gq/11-coupled 5-HT2A receptor, thereby blocking the downstream signaling cascade that leads to increases in intracellular calcium and activation of protein kinase C. The pharmacological profile of this compound has been well-characterized through in vitro binding and functional assays. Preclinical studies have demonstrated its efficacy in models of peripheral vascular disease and pancreatitis, highlighting its potential as a therapeutic agent for conditions involving 5-HT2A receptor hyperactivity. Further research is warranted to fully elucidate its clinical utility.

References

R-96544: A Comprehensive Technical Guide to its 5-HT2A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444. Understanding the binding characteristics of this compound to the 5-HT2A receptor is crucial for its development as a therapeutic agent and as a tool for neuropharmacological research. This technical guide provides a detailed overview of the 5-HT2A receptor binding affinity of this compound, including quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the 5-HT2A receptor has been determined through in vitro radioligand binding assays. While the specific Ki or IC50 values from the primary characterization study by Ogawa et al. (2002) are not publicly available in detail, the compound has been consistently described as a potent antagonist. Functional assays have demonstrated its activity in the nanomolar range. For instance, this compound has been shown to relax 5-HT-precontracted rat caudal artery in a concentration-dependent manner, with effects observed between 0.3 and 30 nM. This functional antagonism strongly suggests a high binding affinity for the 5-HT2A receptor.

For the purpose of providing a quantitative context, the following table includes representative binding affinity data for other well-characterized 5-HT2A receptor antagonists, as determined by similar experimental methods.

| Compound | Receptor Target | Radioligand | Test System | Binding Affinity (Ki) [nM] |

| This compound | 5-HT2A | - | - | Potent (nM range) |

| Ketanserin | 5-HT2A | [³H]Ketanserin | Rat Frontal Cortex | 2.0 |

| M100907 | 5-HT2A | [³H]Ketanserin | Recombinant Cells | 0.37 |

| Risperidone | 5-HT2A | [³H]Spiperone | Rat Striatum | 0.16 |

Note: The data for this compound is descriptive based on available literature. The other values are provided for comparative purposes.

Experimental Protocols

The determination of the 5-HT2A receptor binding affinity of a compound like this compound typically involves a competitive radioligand binding assay. The following is a detailed, representative protocol based on standard methodologies used for this receptor.

Objective:

To determine the binding affinity (Ki) of the test compound (this compound) for the 5-HT2A receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist)

-

Receptor Source: Membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from a specific brain region with high 5-HT2A receptor density (e.g., rat frontal cortex).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin or Mianserin).

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus (Cell harvester)

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT2A receptor or dissect the desired brain tissue.

-

Homogenize the cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well microplate, set up the following in triplicate for a final volume of 200 µL per well:

-

Total Binding: 50 µL of [³H]Ketanserin (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of [³H]Ketanserin, 50 µL of the non-specific binding control, and 100 µL of the membrane suspension.

-

Test Compound: 50 µL of [³H]Ketanserin, 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), and 100 µL of the membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filters completely.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For each concentration of this compound, determine the percentage of specific binding inhibited.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] = concentration of the radioligand

-

Kd = dissociation constant of the radioligand for the receptor

-

-

Signaling Pathways and Visualizations

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of the endogenous agonist, serotonin (5-HT).

Canonical 5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Workflow for 5-HT2A Receptor Binding Assay

The following diagram illustrates the logical flow of the competitive radioligand binding assay described above.

Caption: Workflow for a 5-HT2A receptor binding assay.

Conclusion

This compound is a high-affinity antagonist for the 5-HT2A receptor. Its binding characteristics can be precisely determined using competitive radioligand binding assays, a standard and robust method in pharmacology. The detailed protocol and understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals working with this compound and other 5-HT2A receptor modulators. Further investigation to publicly disseminate the specific Ki value from primary studies would be beneficial for the scientific community.

R-96544 Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of R-96544, a potent and selective 5-HT2A receptor antagonist. The information is compiled from publicly available pharmacological data. This document is intended for research and drug development professionals to facilitate a deeper understanding of this compound's biological activity.

Introduction

This compound is the active metabolite of the prodrug R-102444 and is chemically identified as (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride. It is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention in neuropsychiatric and other disorders. This compound has demonstrated in vitro and in vivo effects consistent with 5-HT2A receptor antagonism, including the inhibition of 5-HT-induced platelet aggregation.

Selectivity Profile of this compound

The selectivity of this compound has been characterized through its binding affinity (Ki) and functional inhibition (IC50) at various neurotransmitter receptors. The data clearly indicates a high affinity for the 5-HT2A receptor with significantly lower affinity for other receptors, highlighting its selective nature.

Table 1: Binding Affinity and Functional Potency of this compound at Various Receptors

| Receptor | Parameter | Value (nM) |

| 5-HT2A | Ki | 1.6 |

| 5-HT2 | IC50 | 2.2 |

| α1-adrenergic | IC50 | 310 |

| D2 dopamine | IC50 | 2400 |

| 5-HT1 | IC50 | 3700 |

| 5-HT3 | IC50 | > 5000 |

| β-adrenergic | IC50 | > 5000 |

Data compiled from publicly available resources.[1][2]

Signaling Pathway of the 5-HT2A Receptor

This compound exerts its antagonist effects by blocking the signaling cascade initiated by the activation of the 5-HT2A receptor. This receptor primarily couples to Gq/11 G-proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the diverse cellular responses mediated by the 5-HT2A receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature. While the full-text articles containing the specific methodologies for generating the above data were not accessible, the following sections provide representative protocols for the types of assays typically used to determine the selectivity profile of a compound like this compound.

Radioligand Binding Assay (for Ki determination)

This protocol describes a general method for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a target receptor, such as the 5-HT2A receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human 5-HT2A receptor).

-

Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM spiperone).

-

96-well Filter Plates: with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Incubation:

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

-

Test Compound: Add the test compound at various concentrations, radioligand, and membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Assay (for functional antagonism)

This protocol describes a general method to measure the functional antagonist activity of a compound at the 5-HT2A receptor by quantifying its ability to inhibit agonist-induced inositol phosphate accumulation.

Materials:

-

Cell Line: A cell line stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

[3H]myo-inositol.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Assay Medium: e.g., serum-free medium containing LiCl (to inhibit inositol monophosphatase).

-

Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or DOI).

-

Test Compound: this compound at various concentrations.

-

Lysis Buffer: e.g., a solution containing a mild detergent.

-

Anion Exchange Resin.

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells in appropriate flasks or plates.

-

Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Assay Setup:

-

Wash the labeled cells with assay medium.

-

Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle for a defined period.

-

-

Agonist Stimulation: Add the 5-HT2A agonist to the wells to stimulate PI hydrolysis. Incubate for a specific time (e.g., 30-60 minutes).

-

Termination and Lysis: Stop the reaction by removing the medium and adding a lysis buffer.

-

Isolation of Inositol Phosphates:

-

Transfer the cell lysates to tubes containing an anion exchange resin slurry.

-

Separate the inositol phosphates from free [3H]myo-inositol by sequential washing and elution steps.

-

-

Counting: Add scintillation cocktail to the eluted inositol phosphates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates produced against the concentration of the test compound in the presence of a fixed concentration of the agonist.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Conclusion

This compound is a highly selective and potent antagonist of the 5-HT2A receptor. Its pharmacological profile, characterized by a high affinity for the 5-HT2A receptor and significantly lower affinity for other key neurotransmitter receptors, makes it a valuable tool for research into the physiological and pathological roles of the 5-HT2A receptor. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of similar compounds, enabling further exploration in the field of drug discovery and development.

References

In Vivo Pharmacokinetic Properties of R-96544: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is an active metabolite of the prodrug R-102444 and is recognized as a potent and selective 5-HT2A receptor antagonist.[1][2] Preclinical in vivo studies have primarily focused on the pharmacological efficacy of this compound and its parent compound, R-102444, in various animal models. This document aims to synthesize the currently available information regarding the in vivo pharmacokinetic properties of this compound. However, a comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) for this compound. The existing research predominantly details the administration of the prodrug, R-102444, and the subsequent qualitative or pharmacodynamic assessment of this compound's effects.

In Vivo Studies Overview

In vivo research has been conducted in rodent models, including rats and mice, to investigate the therapeutic potential of this compound in conditions such as pancreatitis and peripheral vascular disease.[1][2] These studies confirm the metabolic conversion of R-102444 to its active form, this compound, which then exerts its pharmacological effects.

Animal Models and Administration Routes

-

Rats: Studies in rat models of peripheral vascular disease involved the oral administration of the prodrug R-102444.[1] Intravenous administration of this compound has also been performed in anesthetized rats to assess its immediate pharmacological responses.[1]

-

Mice: In a mouse model of acute pancreatitis, this compound was administered via subcutaneous injection.

Quantitative Pharmacokinetic Data

Despite the evidence of in vivo activity, specific quantitative data on the pharmacokinetic profile of this compound remains largely unpublished in the accessible scientific literature. The tables below are structured to present such data; however, they remain unpopulated due to the absence of available information from the conducted searches.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Data Not Available)

| Parameter | Route of Administration | Dose | Value | Units | Reference |

| Cmax | Oral (via R-102444) | ||||

| Tmax | Oral (via R-102444) | ||||

| AUC | Oral (via R-102444) | ||||

| Half-life (t½) | Oral (via R-102444) | ||||

| Bioavailability | Oral (via R-102444) | ||||

| Cmax | Intravenous | ||||

| Tmax | Intravenous | ||||

| AUC | Intravenous | ||||

| Half-life (t½) | Intravenous |

Table 2: Pharmacokinetic Parameters of this compound in Mice (Data Not Available)

| Parameter | Route of Administration | Dose | Value | Units | Reference |

| Cmax | Subcutaneous | ||||

| Tmax | Subcutaneous | ||||

| AUC | Subcutaneous | ||||

| Half-life (t½) | Subcutaneous |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic assessment of this compound are not available in the reviewed literature. The existing publications focus on the protocols for inducing disease models and evaluating the pharmacodynamic outcomes. For a comprehensive understanding, the methodology from a dedicated pharmacokinetic study would be required.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways modulated by this compound, beyond its primary action as a 5-HT2A receptor antagonist, is not detailed in the available literature. Consequently, diagrams of signaling pathways and experimental workflows for pharmacokinetic studies could not be generated.

Below is a conceptual workflow for a typical in vivo pharmacokinetic study, which would be applicable to this compound.

Caption: Conceptual workflow for an in vivo pharmacokinetic study.

Conclusion

While the in vivo pharmacological activity of this compound as a 5-HT2A receptor antagonist is established, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic properties. The conversion of the prodrug R-102444 to this compound is a key step for its activity, but detailed information on the rate and extent of this conversion, as well as the subsequent distribution, metabolism, and excretion of this compound, is not available. To provide a comprehensive technical guide, dedicated pharmacokinetic studies with detailed experimental protocols and resulting data are required. Researchers and drug development professionals are encouraged to consult proprietary data from the developing company, Daiichi Sankyo Co., Ltd., or to conduct specific pharmacokinetic studies to elucidate these critical parameters.

References

- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of R-96544 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of R-96544, a potent and selective 5-hydroxytryptamine2A (5-HT2A) receptor antagonist, in various rodent models. The focus is on its therapeutic potential in peripheral vascular disease and pancreatitis, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This compound is the active metabolite of the orally administered prodrug R-102444.[1][2]

Core Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][2][3] The oral prodrug, R-102444, undergoes metabolic conversion to the active compound, this compound.

The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[4] Upon activation by serotonin (5-HT), it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various physiological responses, including vasoconstriction and platelet aggregation.[4][5] this compound competitively inhibits this pathway by blocking the binding of 5-HT to the 5-HT2A receptor.

Pharmacodynamics in Peripheral Vascular Disease Rodent Models

Studies in rat models of peripheral vascular disease have demonstrated the efficacy of this compound and its prodrug, R-102444.[1][6]

Quantitative Data

| Parameter | Model/Assay | Compound | Concentration/Dose | Effect |

| Vascular Relaxation | 5-HT-precontracted rat caudal artery | This compound | 0.3-30 nM | Concentration-dependent relaxation[1] |

| Pressor Response | Anesthetized rats | This compound (i.v.) | 0.3-3 µg/kg | Dose-dependent inhibition of 5-HT-induced pressor response[1] |

| Platelet Aggregation | Rats | R-102444 (p.o.) | 1 mg/kg | Marked inhibition of 5-HT plus ADP-induced aggregation[1] |

| Peripheral Vascular Lesion | Lauric acid-induced (rat) | R-102444 (p.o.) | 1 mg/kg/day | Significant prevention of lesion progression[1] |

| Tail Gangrene | Ergotamine + epinephrine-induced (rat) | R-102444 (p.o.) | 1-30 mg/kg/day | Dose-dependent prevention of gangrene[1] |

Experimental Protocols

Lauric Acid-Induced Peripheral Vascular Lesion Model (Rat) A model of peripheral vascular lesions was induced by the injection of lauric acid into a rat femoral artery.[1] R-102444 was administered orally at a dose of 1 mg/kg/day to assess its effect on preventing the progression of these lesions.[1]

Ergotamine plus Epinephrine-Induced Tail Gangrene Model (Rat) This model was used to induce tail gangrene in rats through the injection of a combination of ergotamine and epinephrine.[1] R-102444 was administered orally in a dose range of 1-30 mg/kg/day for 5 days, with treatment commencing either 1 hour before or immediately after the injection of ergotamine and epinephrine.[1]

Pharmacodynamics in Pancreatitis Rodent Models

The therapeutic potential of this compound and R-102444 has also been evaluated in rodent models of acute and chronic pancreatitis.[2][7]

Quantitative Data

| Parameter | Model | Compound | Dose | Effect |

| Serum Amylase & Lipase | Caerulein-induced (rat) | R-102444 (p.o.) | 10-100 mg/kg | Dose-dependent reduction in enzyme activities[2] |

| Serum Amylase & Lipase | Pancreatic duct ligation (rat) | R-102444 (p.o.) | 0.3-10 mg/kg | Dose-dependent reduction in enzyme activities[2] |

| Serum Amylase | Choline-deficient, ethionine-supplemented diet (mouse) | This compound (s.c.) | 10-100 mg/kg, bid | Reduction in serum amylase activity[2] |

| Pancreatic Histology | Choline-deficient, ethionine-supplemented diet (mouse) | This compound (s.c.) | 10-100 mg/kg, bid | Dose-dependent attenuation of necrosis, inflammation, and vacuolization[2] |

| Pancreatic Atrophy | Wistar Bonn/Kobori rats (chronic pancreatitis) | R-102444 (in diet) | 0.017% and 0.17% | Suppression of parenchymal destruction and adipose tissue replacement[2] |

Experimental Protocols

Caerulein-Induced Acute Pancreatitis Model (Rat) Acute pancreatitis was induced in rats by intraperitoneal injection of caerulein (20 µg/kg).[2] R-102444 was administered orally at doses ranging from 10 to 100 mg/kg to evaluate its effect on serum amylase and lipase levels.[2]

Pancreatic Duct Ligation-Induced Acute Pancreatitis Model (Rat) In this model, acute pancreatitis was induced by ligating the pancreatic duct in rats.[2] The efficacy of orally administered R-102444 (0.3 to 10 mg/kg) was assessed by measuring the reduction in serum amylase and lipase activities.[2]

Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Acute Pancreatitis Model (Mouse) Acute pancreatitis was induced in mice by feeding them a choline-deficient diet supplemented with 0.5% ethionine.[2][8][9] this compound was administered subcutaneously at doses of 10-100 mg/kg, twice daily (bid), to assess its impact on serum amylase and pancreatic histology.[2]

Summary and Conclusion

The pharmacodynamic profile of this compound, a selective 5-HT2A receptor antagonist, demonstrates significant therapeutic potential in rodent models of peripheral vascular disease and pancreatitis. Its ability to induce vasodilation, inhibit platelet aggregation, and reduce pancreatic inflammation and damage underscores the critical role of the 5-HT2A receptor in the pathophysiology of these conditions. The data presented in this guide, derived from various rodent models, provide a strong preclinical basis for the further development of this compound or its prodrug, R-102444, as a novel therapeutic agent for these diseases. The detailed experimental protocols and visual representations of its mechanism and study designs offer a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Chronic pancreatitis in mice by treatment with choline-deficient ethionine-supplemented diet [pubmed.ncbi.nlm.nih.gov]

- 2. yeasenbio.com [yeasenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute experimental hemorrhagic-necrotizing pancreatitis induced by feeding a choline-deficient, ethionine-supplemented diet. Methodology and standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by DL-ethionine fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of R-96544

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound, chemically known as ((2R, 4R)-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-4-hydroxy-1-methylpyrrolidine hydrochloride), was identified during a research program aimed at developing novel therapeutic agents targeting the 5-HT2A receptor. The primary rationale was to discover a potent and selective antagonist for this receptor, which is implicated in a variety of physiological and pathological processes, including platelet aggregation, thrombosis, and pancreatitis.

The discovery process involved the synthesis and screening of a series of [2-(ω-phenylalkyl)phenoxy]alkylamine derivatives. Through structure-activity relationship (SAR) studies, researchers identified key structural features that conferred high affinity and selectivity for the 5-HT2A receptor. This compound emerged as a lead compound from this series due to its impressive pharmacological profile.

Interestingly, initial studies revealed that while potent, this compound could cause gastric irritation. To circumvent this, a prodrug strategy was employed, leading to the development of R-102444, the lauroyloxy ester of this compound. R-102444 is orally absorbed and subsequently metabolized in the body to release the active moiety, this compound, thereby minimizing local gastrointestinal effects.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core pyrrolidine ring system and the subsequent attachment of the side chain containing the phenoxyethyl and phenylethyl moieties. While the full detailed experimental protocol from the primary literature is not publicly available, a general synthetic approach can be outlined based on related chemical literature.

Hypothetical Synthetic Workflow:

Pharmacological Profile

This compound is a highly potent and selective antagonist of the 5-HT2A receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Receptor Binding Affinity

The following table summarizes the binding affinities of this compound for various neurotransmitter receptors.

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 1.6 | [1] |

| α1-adrenergic | 310 | [1] |

| D2 dopamine | 2400 | [1] |

| 5-HT1 | 3700 | [1] |

| 5-HT3 | >5000 | [1] |

| β-adrenergic | >5000 | [1] |

In Vitro Functional Activity

This compound has been shown to potently inhibit 5-HT-induced platelet aggregation in vitro.

| Assay | IC50 (nM) | Reference |

| 5-HT-induced platelet aggregation | 2.2 | [1] |

In Vivo Efficacy

The prodrug of this compound, R-102444, has demonstrated significant efficacy in animal models of pancreatitis and peripheral vascular disease.[2]

| Animal Model | Effect of R-102444/R-96544 | Reference |

| Caerulein-induced acute pancreatitis (rat) | Dose-dependent reduction in serum amylase and lipase | [2] |

| Pancreatic duct ligation-induced acute pancreatitis (rat) | Dose-dependent reduction in serum amylase and lipase | [2] |

| Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis (mouse) | Attenuation of pancreatic necrosis, inflammation, and vacuolization | [2] |

| Lauric acid-induced peripheral vascular disease (rat) | Prevention of peripheral vascular lesion progression | [1] |

| Ergotamine plus epinephrine-induced tail gangrene (rat) | Dose-dependent prevention of tail gangrene | [1] |

Mechanism of Action: 5-HT2A Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the activation of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.

Upon binding of serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events culminate in various cellular responses. This compound, by competitively binding to the 5-HT2A receptor, prevents the initiation of this signaling cascade.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide generalized methodologies for key experiments related to the characterization of this compound.

5-HT2A Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the 5-HT2A receptor.

Materials:

-

Membrane preparation from cells (e.g., HEK293) or tissues (e.g., rat cortex) expressing 5-HT2A receptors.

-

[³H]ketanserin (radioligand).

-

This compound or other test compounds.

-

Non-labeled ketanserin for determining non-specific binding.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Thaw the membrane preparation on ice.

-

In a 96-well plate, add the incubation buffer, [³H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of non-labeled ketanserin.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Punch the filters into scintillation vials and add scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of this compound on serotonin-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from human or animal blood.

-

Serotonin (5-HT).

-

This compound or other test compounds.

-

Saline or appropriate vehicle.

-

Aggregometer.

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle at 37°C for a specified time.

-

Place the cuvettes containing the PRP mixture into the aggregometer and establish a baseline reading.

-

Add a sub-maximal concentration of 5-HT to induce platelet aggregation.

-

Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of the compound.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist that has demonstrated significant therapeutic potential in preclinical models. Its discovery highlights the success of a targeted drug design and development strategy, including the use of a prodrug approach to improve its pharmaceutical properties. The detailed understanding of its synthesis, pharmacological profile, and mechanism of action provides a solid foundation for further research and development of this and related compounds for the treatment of a range of human diseases.

References

- 1. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of R-96544: A Technical Guide for 5-HT2A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of R-96544, a potent and selective 5-HT2A receptor antagonist. This compound, chemically known as (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol, serves as a critical tool in pharmacological research and a lead compound for the development of novel therapeutics targeting the serotonergic system. This document provides a comprehensive overview of its pharmacological profile, the structural determinants of its activity, detailed experimental protocols, and the signaling pathways it modulates.

Core Structure and Pharmacological Profile

This compound is a high-affinity antagonist of the 5-HT2A receptor, with a reported Ki value of 1.6 nM. It exhibits significant selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors. The compound is the active metabolite of the prodrug R-102444, which is designed to improve oral bioavailability.[1][2][3] The antagonist activity of this compound at the 5-HT2A receptor has been shown to inhibit 5-HT-induced platelet aggregation and pressor responses in vivo.

Structure-Activity Relationship (SAR) Studies

The SAR of this compound and its analogs, belonging to the [2-(ω-Phenylalkyl)phenoxy]alkylamine class, reveals key structural features essential for high-affinity binding to the 5-HT2A receptor. The following tables summarize the quantitative data from studies on analogs, highlighting the impact of modifications to the core scaffold.

Table 1: Influence of the Amine Moiety on Receptor Binding Affinity

| Compound | Amine Moiety | 5-HT2 Ki (nM) | D2 Ki (nM) |

| Analog 1 | N,N-dimethylamino | 13 | 110 |

| Analog 2 | Pyrrolidino | 2.0 | 200 |

| Analog 3 | Piperidino | 1.4 | 120 |

| Analog 4 | Hexamethyleneimino | 2.7 | 130 |

| (S)-27 (pyrrolidine analog) | (S)-1-methyl-2-pyrrolidinylethyl | 0.53 | 140 |

Data synthesized from Tanaka et al., Chem. Pharm. Bull. 48, 1729 (2000).[4]

Key Insights:

-

Cyclic amine moieties, such as pyrrolidine and piperidine, generally confer higher affinity and selectivity for the 5-HT2A receptor compared to acyclic amines.

-

The (S)-configuration of the 2-substituted pyrrolidine ring appears to be crucial for potent 5-HT2A receptor binding.

Table 2: Impact of Phenylalkyl Chain Length and Substituents

| Compound | Phenylalkyl Moiety | 5-HT2 Ki (nM) | D2 Ki (nM) |

| Analog 5 | 2-Phenylethyl | 1.4 | 120 |

| Analog 6 | 3-Phenylpropyl | 1.8 | 34 |

| Analog 7 | 4-Phenylbutyl | 0.83 | 6.5 |

| Analog 8 | 2-(3-Methoxyphenyl)ethyl | 0.53 | 140 |

| Analog 9 | 2-(4-Methoxyphenyl)ethyl | 1.1 | 150 |

| Analog 10 | 2-(2-Methoxyphenyl)ethyl | 2.5 | 180 |

Data synthesized from Tanaka et al., Chem. Pharm. Bull. 48, 1729 (2000).[4]

Key Insights:

-

A 2-phenylethyl or 4-phenylbutyl linker between the two aromatic rings is optimal for high 5-HT2A affinity.

-

A methoxy substituent on the terminal phenyl ring, particularly at the 3-position, enhances 5-HT2A affinity and selectivity over the D2 receptor.

Experimental Protocols

Representative Synthesis of a [2-(ω-Phenylalkyl)phenoxy]alkylamine Analog

This protocol describes a general method for the synthesis of analogs of this compound.

Scheme:

Detailed Procedure (Example for an analog):

-

Step 1: Synthesis of 2-(2-Phenylethoxy)ethanol: To a solution of 2-phenylethanol (1.0 eq) in dry DMF, add sodium hydride (1.2 eq) portion-wise at 0°C. Stir the mixture for 30 minutes, then add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Synthesis of 2-(2-(2-Phenylethoxy)ethoxy)ethan-1-amine: The product from Step 1 is dissolved in a mixture of methanol and hydrochloric acid and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the deprotected alcohol. The alcohol is then converted to the corresponding mesylate by reaction with methanesulfonyl chloride in the presence of triethylamine. The mesylate is subsequently reacted with sodium azide in DMF to yield the azide, which is then reduced to the primary amine via hydrogenation using a palladium on carbon catalyst.

-

Step 3: N-methylation and Ring Formation (for pyrrolidine analogs): The primary amine is subjected to reductive amination with a suitable keto-ester followed by intramolecular cyclization and reduction to form the N-methylpyrrolidine ring.

5-HT2A Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds for the 5-HT2A receptor.[5][6][7][8]

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[5]

-

Radioligand: [3H]Ketanserin (specific activity >60 Ci/mmol).[5]

-

Reference Antagonist: Ketanserin.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, [3H]Ketanserin (final concentration ~1-2 nM), and the membrane suspension.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] The following diagrams illustrate the canonical 5-HT2A signaling pathway and its inhibition by this compound.

References

- 1. [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [2-(omega-phenylalkyl)phenoxy]alkylamines.II: Synthesis and selective serotonin-2 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

In Vitro Characterization of R-96544: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional activity, and receptor selectivity. Detailed methodologies for key experimental assays are provided to facilitate study replication and further investigation. Visual diagrams of the 5-HT2A signaling pathway and experimental workflows are included to offer a clear understanding of its mechanism of action and the techniques used for its characterization.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide range of physiological functions through its interaction with various receptor subtypes. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is notably involved in processes such as vasoconstriction, platelet aggregation, and neuronal excitation. Dysregulation of 5-HT2A receptor signaling has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for investigating the roles of the 5-HT2A receptor and as a potential therapeutic agent. This guide details its in vitro pharmacological profile.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Kᵢ (nM) |

| 5-HT₂ₐ | [³H]Ketanserin | 1.6 |

Table 2: In Vitro Antagonist Activity of this compound (IC₅₀ values)

| Receptor/Assay | IC₅₀ (nM) |

| 5-HT₂ | 2.2 |

| α₁-adrenergic | 310 |

| D₂ dopamine | 2400 |

| 5-HT₁ | 3700 |

| 5-HT₃ | >5000 |

| β-adrenergic | >5000 |

Table 3: In Vitro Functional Activity of this compound

| Assay | Agonist | Tissue/System | Effect | Concentration |

| Vascular Tone | 5-HT (3 µM) | Rat Caudal Artery | Relaxation | 0.3-30 nM[1] |

| Platelet Aggregation | 5-HT + ADP | Rat Platelets | Inhibition | Not specified |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established and widely used techniques in pharmacology.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT₂ₐ receptor using [³H]ketanserin as the radioligand.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]ketanserin.

-

Non-specific determinant: Ketanserin (10 µM).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh binding buffer.

-

Repeat the centrifugation and resuspension step.

-

Determine the protein concentration of the final membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membrane preparation, [³H]ketanserin, and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]ketanserin, and 10 µM ketanserin.

-

Competitive Binding: Membrane preparation, [³H]ketanserin, and varying concentrations of this compound.

-

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Platelet Aggregation Assay

This protocol outlines the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on 5-HT-induced platelet aggregation.

Materials:

-

Freshly drawn human or rat whole blood collected in sodium citrate tubes.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Agonist: Serotonin (5-HT) and Adenosine Diphosphate (ADP).

-

Test compound: this compound at various concentrations.

-

Aggregometer.

Procedure:

-

PRP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Assay Procedure:

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the desired concentration of this compound or vehicle control and incubate for a few minutes.

-

Add the agonist (5-HT + ADP) to induce platelet aggregation.

-

Record the change in light transmission for a set period.

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Plot the percentage of inhibition of aggregation against the concentration of this compound to determine its IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathways

Caption: 5-HT2A Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for In Vitro Platelet Aggregation Assay.

References

Preclinical Profile of R-96544: A Potent 5-HT2A Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

R-96544, the active metabolite of the prodrug R-102444, is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of pancreatitis and peripheral vascular disease. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, efficacy in various animal models, and detailed experimental protocols. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gq/G11 signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, this compound inhibits this signaling cascade, thereby mitigating the downstream effects of serotonin in pathological conditions.

Preclinical Efficacy of this compound

Pancreatitis Models

Preclinical studies have demonstrated the efficacy of this compound and its prodrug, R-102444, in mitigating the severity of acute and chronic pancreatitis in rodent models.

Table 1: Efficacy of R-102444 (Oral Administration) in Rat Models of Acute Pancreatitis

| Model | Treatment | Dose Range (mg/kg, p.o.) | Key Findings |

| Caerulein-Induced | R-102444 | 10 - 100 | Dose-dependent reduction in serum amylase and lipase activities.[1] |

| Pancreatic Duct Ligation | R-102444 | 0.3 - 10 | Dose-dependent reduction in serum amylase and lipase activities.[1] |

Table 2: Efficacy of this compound (Subcutaneous Administration) in a Mouse Model of Acute Pancreatitis

| Model | Treatment | Dose Range (mg/kg, s.c., bid) | Key Findings |

| Choline-deficient, ethionine-supplemented diet | This compound | 10 - 100 | - Reduced serum amylase activity.- Dose-dependent attenuation of pancreatic necrosis, inflammation, and vacuolization.[1] |

Table 3: Efficacy of R-102444 in a Rat Model of Chronic Pancreatitis

| Model | Treatment | Diet Concentration (%) | Key Findings |

| Wistar Bonn/Kobori rats (spontaneous) | R-102444 | 0.017% and 0.17% | - Higher pancreatic weight, protein, and amylase content compared to controls.- Suppressed parenchymal destruction and replacement with adipose tissue.[1] |

Peripheral Vascular Disease Models

This compound and its prodrug have also shown protective effects in rat models of peripheral vascular disease.

Table 4: In Vitro and In Vivo Effects of this compound and R-102444 in Peripheral Vascular Disease Models

| Model/Assay | Treatment | Concentration/Dose | Key Findings |

| 5-HT-precontracted rat caudal artery (in vitro) | This compound | 0.3 - 30 nM | Concentration-dependent relaxation.[2] |

| 5-HT-induced pressor response in anesthetized rats (in vivo) | This compound | 0.3 - 3 µg/kg, i.v. | Dose-dependent inhibition of the pressor response.[2] |

| 5-HT plus ADP-induced platelet aggregation in rats (ex vivo) | R-102444 | 1 mg/kg, p.o. | Marked inhibition of platelet aggregation, with significant inhibition still evident 8 hours after dosing.[2] |

| Lauric acid-induced peripheral vascular lesion in rats (in vivo) | R-102444 | 1 mg/kg/day, p.o. | Significantly prevented the progression of the vascular lesion.[2] |

| Ergotamine plus epinephrine-induced tail gangrene in rats (in vivo) | R-102444 | 1 - 30 mg/kg/day, p.o. | Dose-dependent prevention of tail gangrene.[2] |

Experimental Protocols

Caerulein-Induced Acute Pancreatitis in Rats

This model is a widely used and reproducible method for inducing mild, edematous pancreatitis.

Protocol Details:

-

Animals: Male Wistar rats are typically used and are fasted overnight with free access to water before the experiment.

-

Treatment: R-102444 or vehicle is administered orally (p.o.) one hour before the induction of pancreatitis.

-

Induction of Pancreatitis: Acute pancreatitis is induced by hourly intraperitoneal (i.p.) injections of caerulein (e.g., 20 µg/kg) for a total of four to nine injections.

-

Sample Collection: Animals are euthanized at a specified time point after the first caerulein injection (e.g., 9 hours). Blood samples are collected via cardiac puncture for serum separation. The pancreas is excised, trimmed of fat, and weighed.

-

Biochemical Analysis: Serum amylase and lipase levels are measured using commercially available colorimetric assay kits.

-

Histological Evaluation: A portion of the pancreas is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The severity of pancreatitis is scored based on the degree of edema, inflammatory cell infiltration, acinar cell vacuolization, and necrosis.

Lauric Acid-Induced Peripheral Vascular Lesion in Rats

This model is used to assess the protective effects of compounds against chemically induced vascular damage.

Protocol Details:

-

Animals: Male rats (e.g., Sprague-Dawley) are used.

-

Treatment: R-102444 or vehicle is administered orally once daily.

-

Induction of Vascular Lesion: A peripheral vascular lesion is induced by the injection of lauric acid into the femoral artery.

-

Assessment: The progression of the vascular lesion is monitored and assessed, although specific parameters for quantification were not detailed in the reviewed literature.

Ergotamine Plus Epinephrine-Induced Tail Gangrene in Rats

This model evaluates the ability of a compound to prevent vasoconstriction-induced tissue necrosis.

Protocol Details:

-

Animals: Male rats are used.

-

Treatment: R-102444 or vehicle is administered orally once daily for a specified period (e.g., 5 days), starting either before or immediately after the induction of gangrene.

-

Induction of Tail Gangrene: Tail gangrene is induced by the co-administration of ergotamine and epinephrine.

-

Assessment: The development and severity of tail gangrene are observed and scored.

Pharmacokinetics

R-102444 is a prodrug that is metabolized in the body to its active form, this compound. Following oral administration of R-102444 at a dose of 1 mg/kg in rats, a marked and sustained inhibitory effect on platelet aggregation was observed, with significant inhibition still present 8 hours after dosing, indicating effective conversion to this compound and a durable pharmacological effect.[2]

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for conditions involving 5-HT2A receptor-mediated pathology, such as pancreatitis and peripheral vascular disease. Its potent and selective antagonism of the 5-HT2A receptor, coupled with the efficacy of its oral prodrug, R-102444, in relevant animal models, provides a solid foundation for further investigation and clinical development. The detailed experimental protocols provided herein offer a guide for researchers seeking to replicate or build upon these findings.

References

- 1. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of R-96544

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving the selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, R-96544, and its orally active prodrug, R-102444. The following sections detail the mechanism of action, relevant signaling pathways, and specific experimental methodologies for investigating the therapeutic potential of this compound in preclinical models of pancreatitis and peripheral vascular disease.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the 5-HT2A receptor.[1][2] This receptor, a G-protein-coupled receptor (GPCR), is primarily coupled to the Gq/11 signaling pathway. Upon activation by serotonin (5-HT), the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound can mitigate the downstream effects of excessive 5-HT2A receptor activation, which is implicated in the pathophysiology of various disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound and its prodrug, R-102444.

Table 1: In Vivo Efficacy of R-102444 (Prodrug) in Rat Models of Pancreatitis

| Animal Model | Treatment | Dose Range (p.o.) | Key Findings | Reference |

| Caerulein-induced acute pancreatitis (Rat) | R-102444 | 10 - 100 mg/kg | Dose-dependent reduction in serum amylase and lipase activities. | [1] |

| Pancreatic duct ligation-induced acute pancreatitis (Rat) | R-102444 | 0.3 - 10 mg/kg | Dose-dependent reduction in serum amylase and lipase activities. | [1] |

| Spontaneous chronic pancreatitis (Wistar Bonn/Kobori Rat) | R-102444 (in diet) | 0.017% and 0.17% | Increased pancreatic weight, protein, and amylase content; suppressed parenchymal destruction. | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Pancreatitis

| Animal Model | Treatment | Dose Range (s.c., bid) | Key Findings | Reference |

| Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis (Mouse) | This compound | 10 - 100 mg/kg | Reduced serum amylase activity; attenuated pancreatic necrosis, inflammation, and vacuolization. | [1] |

Table 3: In Vivo Pharmacological Effects of R-102444 and this compound in Rat Models of Peripheral Vascular Disease

| Animal Model | Treatment | Dose/Concentration | Key Findings | Reference |

| 5-HT-precontracted rat caudal artery (in vitro) | This compound | 0.3 - 30 nM | Concentration-dependent relaxation. | [2] |

| Anesthetized rats | This compound (i.v.) | 0.3 - 3 µg/kg | Dose-dependent inhibition of the pressor response to 5-HT. | [2] |

| Lauric acid-induced peripheral vascular lesion (Rat) | R-102444 (p.o., o.d.) | 1 mg/kg/day | Significantly prevented the progression of vascular lesions. | [2] |

| Ergotamine plus epinephrine-induced tail gangrene (Rat) | R-102444 (p.o., o.d.) | 1 - 30 mg/kg/day | Dose-dependent prevention of tail gangrene. | [2] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for this compound and R-102444.

Protocol 1: Evaluation of R-102444 in a Rat Model of Caerulein-Induced Acute Pancreatitis

Objective: To assess the protective effect of orally administered R-102444 on acute pancreatitis induced by caerulein in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

R-102444

-

Caerulein

-

Vehicle for R-102444 (e.g., 0.5% methylcellulose)

-

Saline solution

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes

-

Reagents for amylase and lipase assays

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the rats for 12-18 hours before the induction of pancreatitis, with free access to water.

-

Drug Administration: Administer R-102444 or vehicle orally (p.o.) by gavage at doses ranging from 10 to 100 mg/kg.

-

Induction of Pancreatitis: One hour after drug administration, induce acute pancreatitis by intraperitoneal (i.p.) injection of caerulein at a dose of 20 µg/kg.

-

Sample Collection: At a predetermined time point after caerulein injection (e.g., 3-6 hours), anesthetize the rats and collect blood samples via cardiac puncture.

-

Biochemical Analysis: Centrifuge the blood samples to obtain serum. Measure serum amylase and lipase activities using commercially available assay kits.

-